5,6-Dimethylfuro[2,3-b]pyridine 5,6-Dimethylfuro[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 105783-88-8
VCID: VC20739342
InChI: InChI=1S/C9H9NO/c1-6-5-8-3-4-11-9(8)10-7(6)2/h3-5H,1-2H3
SMILES: CC1=CC2=C(N=C1C)OC=C2
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol

5,6-Dimethylfuro[2,3-b]pyridine

CAS No.: 105783-88-8

Cat. No.: VC20739342

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethylfuro[2,3-b]pyridine - 105783-88-8

CAS No. 105783-88-8
Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
IUPAC Name 5,6-dimethylfuro[2,3-b]pyridine
Standard InChI InChI=1S/C9H9NO/c1-6-5-8-3-4-11-9(8)10-7(6)2/h3-5H,1-2H3
Standard InChI Key ZVZFEJIVZQSMCZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(N=C1C)OC=C2
Canonical SMILES CC1=CC2=C(N=C1C)OC=C2

Chemical Structure and Properties

Structural Features

5,6-Dimethylfuro[2,3-b]pyridine consists of a furan ring fused to a pyridine ring, creating a bicyclic heteroaromatic system. The furan component contributes an oxygen heteroatom, while the pyridine ring provides a nitrogen heteroatom. The methyl groups at positions 5 and 6 are located on the pyridine ring portion of the molecule, introducing additional hydrophobic character to the structure.

The structural features of this compound bear some resemblance to other 5,6-fused bicyclic heteroaromatics that have been investigated for antitubercular activity, such as the imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines described in the literature . These related systems have demonstrated varying degrees of biological activity depending on the specific arrangement of heteroatoms and substituent patterns.

Theoretical Physical Properties

Based on structural similarities to other fused heterocyclic compounds, 5,6-Dimethylfuro[2,3-b]pyridine likely exhibits the following physical properties:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidTypical for similar fused heterocycles
Molecular Weight173.21 g/molCalculated from molecular formula (C10H9NO)
SolubilityModerately soluble in organic solvents; limited water solubilityBased on similar fused heterocyclic systems
Log P~2.0-2.5Estimated based on structural components
pKa~4-5 (for pyridine nitrogen)Based on similar pyridine-containing systems
UV Absorptionλmax likely between 260-320 nmCommon for fused heterocyclic systems

These theoretical properties suggest that 5,6-Dimethylfuro[2,3-b]pyridine would display characteristics favorable for drug development, including moderate lipophilicity and the potential for hydrogen bonding interactions.

Synthetic Approaches

StepReaction TypeStarting MaterialConditionsExpected Product
1Functionalization3-Hydroxy-5,6-dimethylpyridineHalogenation at C22-Halo-3-hydroxy-5,6-dimethylpyridine
2Cross-couplingProduct from Step 1Sonogashira coupling with terminal alkyne2-Alkynyl-3-hydroxy-5,6-dimethylpyridine
3CyclizationProduct from Step 2Base-catalyzed or metal-mediated cyclization5,6-Dimethylfuro[2,3-b]pyridine

This proposed route draws inspiration from established methods for constructing similar heterocyclic systems but would require optimization for the specific target compound.

Compound ClassHeteroatomsKey Structural FeaturesReported Activity
5,6-Dimethylfuro[2,3-b]pyridineO, NFuran fused to pyridine; methyl groups at 5,6 positionsNot specifically reported
Imidazo[1,2-a]pyridine-3-carboxamidesN, NImidazole fused to pyridine; carboxamide at position 3Potent antitubercular activity (MIC as low as 0.1 μM)
Imidazo[1,2-a]pyrimidine-3-carboxamidesN, N, NImidazole fused to pyrimidine; carboxamide at position 3Significant antitubercular activity (MIC ~1.3 μM)
Indole-3-carboxamidesNBenzene fused to pyrrole; carboxamide at position 3Moderate antitubercular activity (MIC ~44 μM)

Structure-Activity Relationship Considerations

Research on related 5,6-fused bicyclic systems has revealed that the biological activity of these compounds is highly dependent on the specific arrangement of heteroatoms and substitution patterns. For instance, the imidazo[1,2-a]pyridine-3-carboxamide scaffold demonstrates significantly higher potency than the corresponding 2-carboxamide isomer (MICs of 0.2 and 70 μM, respectively) . This suggests that the precise positioning of functional groups is critical for biological activity.

The presence of methyl groups at positions 5 and 6 in 5,6-Dimethylfuro[2,3-b]pyridine may influence its biological properties by:

  • Enhancing lipophilicity, potentially improving cell membrane permeability

  • Creating favorable hydrophobic interactions with target binding sites

  • Altering the electronic distribution across the heterocyclic system

  • Providing steric effects that could influence the molecular conformation

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